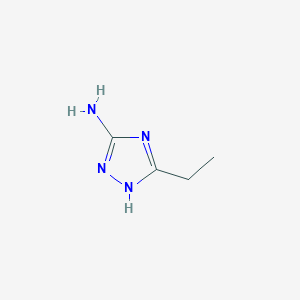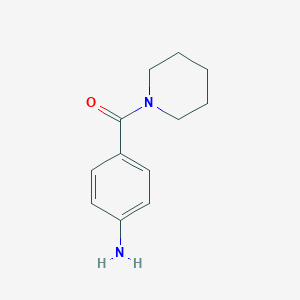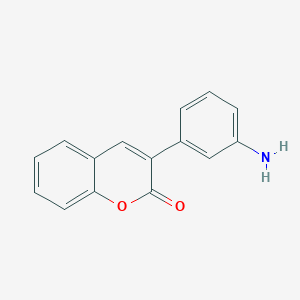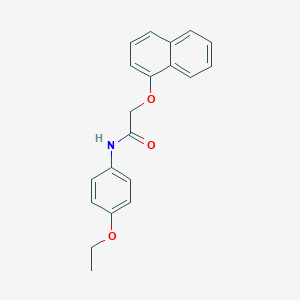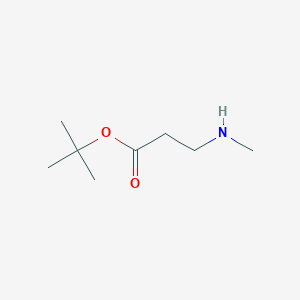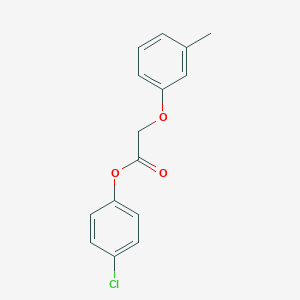
4-Chlorophenyl (3-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl (3-methylphenoxy)acetate, commonly known as MCPA, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a synthetic compound that belongs to the family of phenoxy herbicides. MCPA is highly effective in controlling weeds in various crops such as cereals, potatoes, and sugar beets.
Wirkmechanismus
MCPA acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the weeds and translocated to the growing points, where it inhibits the production of auxin, a plant growth hormone. This results in the deformation and stunting of the weed, leading to its eventual death.
Biochemische Und Physiologische Effekte
MCPA has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, MCPA can have toxic effects on aquatic organisms such as fish and amphibians. It can also have negative impacts on soil microorganisms and plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
MCPA is a widely used herbicide in agricultural research. Its low cost and high effectiveness make it a popular choice for weed control. However, MCPA can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on MCPA. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the investigation of the long-term effects of MCPA on soil and water quality. Additionally, there is a need for further research on the impact of MCPA on non-target organisms and the development of strategies to mitigate these impacts.
Conclusion:
In conclusion, MCPA is a widely used herbicide that is effective in controlling broadleaf weeds in various crops. It is synthesized by the reaction of 3-methylphenol with chloroacetic acid and has been extensively studied for its herbicidal properties. MCPA acts by disrupting the growth and development of broadleaf weeds and has low toxicity to mammals and birds. However, it can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments. There are several future directions for research on MCPA, including the development of new herbicides and the investigation of its long-term effects on the environment.
Synthesemethoden
MCPA is synthesized by the reaction of 3-methylphenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction produces MCPA as a white crystalline solid with a melting point of 98-100°C. The purity of MCPA can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MCPA has been extensively studied for its herbicidal properties. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. MCPA has also been used in ecological studies to investigate the impact of herbicides on non-target organisms such as insects and birds. In addition, MCPA has been studied for its potential use as a chemical intermediate in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
62095-42-5 |
|---|---|
Produktname |
4-Chlorophenyl (3-methylphenoxy)acetate |
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)18-10-15(17)19-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
SKKMURHUNFVROZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
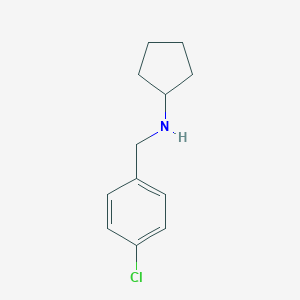
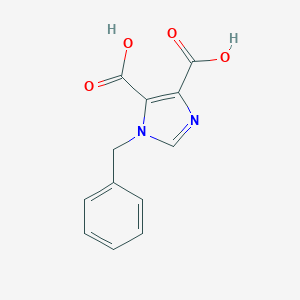
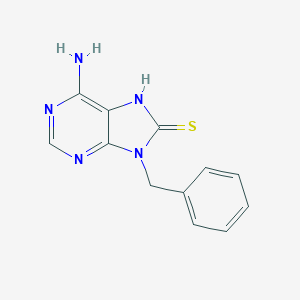
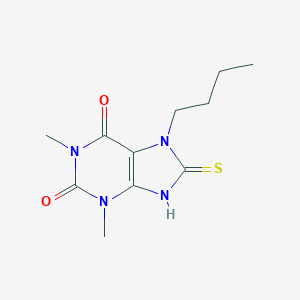
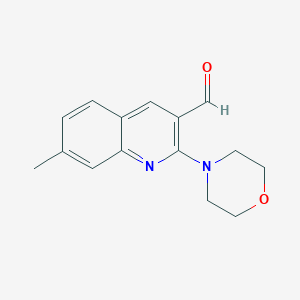

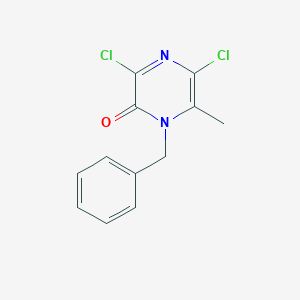
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
